(4-Fluorophenyl)(4-methoxyphenyl)methanol
Overview
Description
(4-Fluorophenyl)(4-methoxyphenyl)methanol (FMPM) is an important organic compound that has been extensively studied due to its wide range of applications in the scientific field. FMPM is a colorless, volatile liquid with a pungent odor and a boiling point of 135 °C. It has a wide range of applications in organic synthesis, chemical research, and medicinal chemistry. FMPM has been used in the synthesis of various compounds, such as pyrrolidines, ketones, and amines. It is also used as a starting material for the synthesis of drugs and other pharmaceuticals. In addition, FMPM is used as a reagent in the synthesis of polymers and other materials.
Scientific Research Applications
Polymer Development
(Wang et al., 2012) explored the synthesis of new monomers containing methoxyphenyl groups, including (4-Fluorophenyl)(4-methoxyphenyl)methanol, for developing proton exchange membranes in fuel cells. These membranes demonstrated high proton conductivities and low methanol permeabilities, indicating potential for fuel cell applications.
Asymmetric Synthesis
(Jung et al., 2000) used a derivative of (4-Fluorophenyl)(4-methoxyphenyl)methanol as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This indicates its utility in creating specific molecular configurations in synthetic organic chemistry.
Theoretical Studies
(Trivedi, 2017) conducted a theoretical study of (4-Fluorophenyl)(4-methoxyphenyl)methanol using Density Functional Theory, focusing on its molecular structure and electrostatic potential, which is essential for understanding its reactivity and interaction with other molecules.
Chemical Synthesis
(Sun et al., 2014) reported the preparation of (4-Fluorophenyl)(4-methoxyphenyl)methanol through both traditional methods and palladium-catalyzed C-H halogenation reactions. This reflects its relevance in diverse synthetic pathways.
Molecular Interactions Study
(Choudhury et al., 2002) analyzed compounds including (4-Fluorophenyl)(4-methoxyphenyl)methanol to understand weak interactions involving organic fluorine. This helps in comprehending the subtleties of molecular interactions in chemical compounds.
properties
IUPAC Name |
(4-fluorophenyl)-(4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFPEZAJZHPSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374587 | |
Record name | 4-Fluoro-4'-methoxybenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-methoxyphenyl)methanol | |
CAS RN |
1426-55-7 | |
Record name | 4-Fluoro-4'-methoxybenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.